molecular formula C7H3ClN2O2S B1359808 2-Chloro-5-nitrophenyl isothiocyanate CAS No. 57135-68-9

2-Chloro-5-nitrophenyl isothiocyanate

Cat. No.: B1359808
CAS No.: 57135-68-9
M. Wt: 214.63 g/mol
InChI Key: QSSZYQDXSYYXKK-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃ClN₂O₂S and a molecular weight of 214.63 g/mol . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5-nitrophenyl isothiocyanate typically involves the reaction of 1-chloro-2-nitrobenzene with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure consistency and safety in the final product.

Chemical Reactions Analysis

2-Chloro-5-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts, depending on the specific reaction conditions. The major products formed from these reactions vary based on the reagents and conditions used.

Scientific Research Applications

2-Chloro-5-nitrophenyl isothiocyanate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Chloro-5-nitrophenyl isothiocyanate exerts its effects involves the reactivity of its functional groups. The isothiocyanato group can react with nucleophiles such as amino groups in proteins, leading to the formation of stable thiourea derivatives . This reaction can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies.

Comparison with Similar Compounds

2-Chloro-5-nitrophenyl isothiocyanate can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

1-chloro-2-isothiocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZYQDXSYYXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205772
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57135-68-9
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57135-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-isothiocyanato-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 2-chloro-5-nitrobenzenamine, 33.4 parts of methanethial and 450 parts of 1,4-dioxane is stirred and refluxed for 4 hours. The reaction mixture is evaporated, yielding 62.2 parts of 1-chloro-2-isothiocyanato-4-nitrobenzene as a residue.
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